molecular formula C8H6BrF3O B1370715 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene CAS No. 914635-64-6

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B1370715
CAS No.: 914635-64-6
M. Wt: 255.03 g/mol
InChI Key: PGUOFURUIKCHKC-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-3-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation or crystallization may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Electrophilic Aromatic Substitution: The methoxy and trifluoromethyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid for nitration and sulfonation reactions.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups such as amines or ethers.

    Electrophilic Aromatic Substitution: Introduction of nitro or sulfonic acid groups at specific positions on the benzene ring.

    Cross-Coupling Reactions: Formation of biaryl or styrene derivatives with extended conjugation.

Scientific Research Applications

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of new drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or cross-coupling reactions. The methoxy and trifluoromethyl groups influence the reactivity and selectivity of the compound by stabilizing intermediates and directing electrophilic attacks to specific positions on the benzene ring.

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a methoxy group.

    2-Bromo-3-methoxy-4-methyl-1-(trifluoromethyl)benzene: Contains an additional methyl group on the benzene ring.

    2-Bromo-5-(trifluoromethyl)anisole: Similar structure with the methoxy group in a different position.

Uniqueness: 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

2-bromo-1-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUOFURUIKCHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650449
Record name 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914635-64-6
Record name 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-methoxy-3-(trifluoromethyl)benzene
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